molecular formula C18H16ClN3OS B11357956 3-(3-Chlorophenyl)-1-(3-methylpyridin-2-yl)-1-(thiophen-2-ylmethyl)urea

3-(3-Chlorophenyl)-1-(3-methylpyridin-2-yl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B11357956
M. Wt: 357.9 g/mol
InChI Key: RHRCJGONJLANEP-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-(3-METHYLPYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-(3-METHYLPYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA typically involves the reaction of 3-chlorophenyl isocyanate with a suitable amine derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane, tetrahydrofuran, or dimethylformamide. The reaction temperature is often maintained between 0°C and room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-(3-METHYLPYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-CHLOROPHENYL)-3-(3-METHYLPYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-(3-METHYLPYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(pyridin-2-yl)urea
  • 1-(3-Chlorophenyl)-3-(thiophen-2-yl)urea
  • 1-(3-Methylphenyl)-3-(pyridin-2-yl)urea

Uniqueness

1-(3-CHLOROPHENYL)-3-(3-METHYLPYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA is unique due to the presence of multiple functional groups, which can lead to diverse chemical reactivity and potential applications. The combination of chlorophenyl, methylpyridinyl, and thiophenyl groups provides a distinct chemical profile that can be exploited for various scientific and industrial purposes.

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(3-methylpyridin-2-yl)-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C18H16ClN3OS/c1-13-5-3-9-20-17(13)22(12-16-8-4-10-24-16)18(23)21-15-7-2-6-14(19)11-15/h2-11H,12H2,1H3,(H,21,23)

InChI Key

RHRCJGONJLANEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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